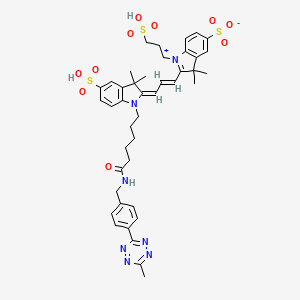
Trisulfo-Cy3 Methyltetrazine
概要
説明
Trisulfo-Cy3 Methyltetrazine: is a compound that contains a methyltetrazine group and is used as a click chemistry reagent. This compound is particularly notable for its ability to react with trans-cyclooctene (TCO)-containing compounds via an inverse-electron-demand Diels-Alder reaction, forming a stable covalent bond without the need for a copper catalyst or elevated temperatures .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of Trisulfo-Cy3 Methyltetrazine involves the incorporation of a methyltetrazine group into the Cy3 dye structure. This process typically includes the reaction of a Cy3 dye with a methyltetrazine derivative under specific conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions: : Trisulfo-Cy3 Methyltetrazine primarily undergoes click chemistry reactions, specifically the inverse-electron-demand Diels-Alder reaction with TCO-containing compounds . This reaction is highly selective and efficient, forming stable covalent bonds.
Common Reagents and Conditions: : The reaction typically involves the use of TCO-containing compounds as reactants. The conditions for this reaction are mild, not requiring elevated temperatures or copper catalysts, which makes it suitable for a wide range of applications .
Major Products Formed: : The major product formed from the reaction of this compound with TCO-containing compounds is a stable covalent adduct, which is useful in various scientific applications .
科学的研究の応用
Chemistry: : In chemistry, Trisulfo-Cy3 Methyltetrazine is used as a reagent for bioorthogonal labeling and conjugation reactions. Its ability to form stable covalent bonds with TCO-containing compounds makes it valuable for creating complex molecular structures .
Biology: : In biological research, this compound is used for labeling biomolecules, such as proteins and nucleic acids, enabling the study of biological processes in living cells .
Medicine: : In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its ability to selectively label biomolecules makes it useful for imaging and targeted drug delivery .
Industry: : In industrial applications, this compound is used in the development of advanced materials and sensors. Its unique chemical properties make it suitable for creating highly specific and sensitive detection systems .
作用機序
Mechanism: : The mechanism by which Trisulfo-Cy3 Methyltetrazine exerts its effects involves the inverse-electron-demand Diels-Alder reaction with TCO-containing compounds. This reaction forms a stable covalent bond, enabling the selective labeling and modification of biomolecules .
Molecular Targets and Pathways: : The primary molecular targets of this compound are TCO-containing compounds. The reaction pathway involves the formation of a covalent bond between the methyltetrazine group and the TCO moiety, resulting in a stable adduct .
類似化合物との比較
Comparison with Other Compounds: : Trisulfo-Cy3 Methyltetrazine is unique in its ability to undergo the inverse-electron-demand Diels-Alder reaction without the need for a copper catalyst or elevated temperatures. This sets it apart from other click chemistry reagents that may require more stringent reaction conditions .
Similar Compounds: : Similar compounds include other methyltetrazine derivatives and Cy3-based dyes. this compound’s unique combination of a methyltetrazine group and a Cy3 dye makes it particularly valuable for specific applications in bioorthogonal chemistry and molecular labeling .
特性
IUPAC Name |
2-[(E,3E)-3-[3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N7O10S3/c1-28-44-46-40(47-45-28)30-16-14-29(15-17-30)27-43-39(50)13-7-6-8-22-48-35-20-18-31(61(54,55)56)25-33(35)41(2,3)37(48)11-9-12-38-42(4,5)34-26-32(62(57,58)59)19-21-36(34)49(38)23-10-24-60(51,52)53/h9,11-12,14-21,25-26H,6-8,10,13,22-24,27H2,1-5H3,(H3-,43,50,51,52,53,54,55,56,57,58,59) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCFOARLJNJDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)O)C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])CCCS(=O)(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)O)C(/C3=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])CCCS(=O)(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N7O10S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















